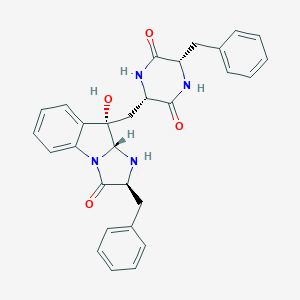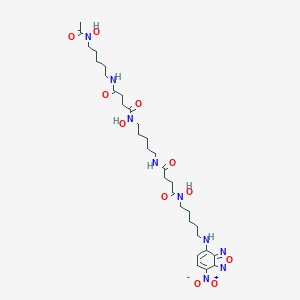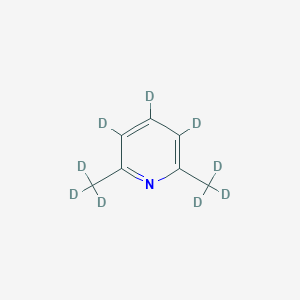
4-(Ethoxycarbonyl)phenylzinc iodide
Overview
Description
4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C2H5O2CC6H4ZnI. It is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
4-(Ethoxycarbonyl)phenylzinc iodide is primarily used as a substrate in transition metal-catalyzed cross-coupling reactions . Its main targets are unsaturated thioethers and thiomethyl-substituted N-heterocycles . These targets play a crucial role in the synthesis of various organic compounds.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In this reaction, the phenylzinc moiety of the compound forms a bond with the unsaturated thioethers or thiomethyl-substituted N-heterocycles . This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The cross-coupling reactions involving this compound are part of larger biochemical pathways involved in the synthesis of complex organic molecules. The products of these reactions can serve as precursors for further reactions, leading to the formation of a wide range of compounds .
Pharmacokinetics
It’s worth noting that the compound is usually prepared and used in solution form, often in tetrahydrofuran (thf) . This allows for easy mixing with other reagents and facilitates the cross-coupling reactions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of a variety of organic compounds, including indazole-derived glucagon receptor antagonists . These antagonists have potential applications in the treatment of type 2 diabetes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound is sensitive to moisture and must be handled and stored under inert gas . These precautions help to ensure that the compound remains effective for its intended use in cross-coupling reactions.
Preparation Methods
4-(Ethoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of ethyl 4-iodobenzoate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{I} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{ZnI} ]
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Ethoxycarbonyl)phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-iodide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents include palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products
Scientific Research Applications
4-(Ethoxycarbonyl)phenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles.
Pharmaceuticals: It serves as a starting material in the synthesis of indazole-derived glucagon receptor antagonists, which are potential therapeutic agents.
Material Science: It is employed in the synthesis of complex organic molecules and polymers with specific properties.
Comparison with Similar Compounds
4-(Ethoxycarbonyl)phenylzinc iodide can be compared with other organozinc compounds such as:
Phenylzinc iodide: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
2-(Ethoxycarbonyl)phenylzinc bromide: Similar in reactivity but uses bromide instead of iodide, which can affect the reaction conditions and outcomes.
4-(Morpholino)methylphenylzinc iodide: Contains a morpholino group, providing different reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of cross-coupling reactions and its utility in synthesizing complex organic molecules.
Properties
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYVJGYZRYJEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296284 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-16-3 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
